Pyrocoll
Overview
Description
Mechanism of Action
Target of Action
Pyrocoll is a bacterial metabolite originally isolated from Streptomyces . It has been found to inhibit the growth of various bacteria such as A. aurescens, A. globiformis, A. oxydans, A. pascens, and R. erythropolis . Additionally, it has shown inhibitory effects on HMO2, HepG2, and MCF-7 cancer cells . Therefore, its primary targets can be considered these bacteria and cancer cells.
Mode of Action
It is known that this compound interacts with its targets (bacteria and cancer cells) and inhibits their growth . The specific interactions and resulting changes at the molecular level are still under investigation.
Biochemical Pathways
Given its inhibitory effects on certain bacteria and cancer cells, it can be inferred that this compound likely interferes with essential biochemical pathways in these cells, leading to their inhibited growth .
Result of Action
The result of this compound’s action is the inhibition of growth in certain bacteria and cancer cells . This suggests that this compound may have potential applications in antibacterial and anticancer therapies.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, this compound is produced by Streptomyces, a genus of bacteria that thrives in alkaline environments . Therefore, the efficacy and stability of this compound might be affected by the pH of the environment.
Biochemical Analysis
Biochemical Properties
Pyrocoll plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound shows biological activity against various Arthrobacter strains, filamentous fungi, several pathogenic protozoa, and some human tumor cell lines .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrocoll can be synthesized through the cyclic condensation of two molecules of pyrrole-2-carboxylic acid . One of the synthetic methods involves the use of methyl dichlorophosphite and triethylamine in toluene under microwave irradiation . The reaction conditions typically include heating at 145°C for about an hour .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using alkaliphilic Streptomyces strains . The fermentation broth is subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Pyrocoll undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound structure.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated this compound compounds.
Scientific Research Applications
Pyrocoll has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: A precursor in the synthesis of pyrocoll.
Ripromycin: Another antibiotic produced by Streptomyces with similar biological activities.
Uniqueness: this compound is unique due to its broad spectrum of biological activities and its ability to be produced both synthetically and naturally by microorganisms . Its diverse applications in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCZWOZHDDOBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319137 | |
Record name | Pyrocoll | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyrocoll | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-73-1 | |
Record name | Pyrocoll | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrocoll | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrocoll | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYROCOLL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX87IX52NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyrocoll | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 - 273 °C | |
Record name | Pyrocoll | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Pyrocoll?
A1: this compound has demonstrated a broad spectrum of biological activity. It exhibits antibiotic effects against various Arthrobacter strains and filamentous fungi [, ]. Additionally, it displays antiparasitic activity against several pathogenic protozoa [, ]. Furthermore, this compound has shown antitumor activity against some human tumor cell lines [, ].
Q2: Can this compound's interaction with RyR2 be altered in diabetic conditions?
A3: Yes, studies indicate that streptozotocin-induced diabetes in rats increases disulfide bond formation on RyR2, potentially explaining the protein's reduced [3H]ryanodine binding capacity observed in diabetic conditions []. Interestingly, this compound was unable to activate RyR2 from diabetic rats, suggesting that diabetes-induced changes in RyR2 sulfhydryl groups may hinder this compound's activating effect []. Insulin treatment partially restored this compound's ability to activate RyR2, indicating a potential role of insulin in modulating these interactions [].
Q3: Has this compound been found in nature?
A4: While this compound was initially known as a synthetic compound and a constituent of cigarette smoke, it has recently been isolated as a natural product from Streptomyces sp. AK409, a novel alkaliphilic Streptomyces strain [, ].
Q4: Can this compound bind to DNA?
A5: Yes, a study investigating the metabolites of mangrove endophytic fungus Xylaria sp. (#2508) found that this compound exhibited strong binding affinity to calf thymus (CT) DNA [].
Q5: What is the likely mechanism of this compound's interaction with DNA?
A6: Fluorescence quenching and spectrophotometric titration experiments suggest that this compound interacts with DNA via an intercalation mechanism []. This finding highlights this compound's potential as a DNA-binding agent.
Q6: How is this compound involved in the olfactory phenotype of greater sac-winged bats?
A7: Research on greater sac-winged bats (Saccopteryx bilineata) revealed that this compound is a component of the wing sac odorant in adult males, particularly during the mating season []. Interestingly, this compound was absent in the odor profiles of juvenile males before the mating season but appeared in lower quantities during the mating season []. This suggests that this compound, along with other compounds, might signal age or sexual maturity to potential mates [].
Q7: Are there any known chiral properties associated with this compound derivatives?
A8: While this compound itself is not inherently chiral, research has explored the synthesis and properties of axially dissymmetric pyrroles and pyrocolls []. These compounds, derived from specific naphthyl and phenanthryl pyrrole carboxylates, exhibited interesting characteristics, including the ability to catalyze enantioselective addition reactions with diethylzinc and aromatic aldehydes []. This highlights the potential of designing chiral this compound derivatives for asymmetric synthesis.
Q8: What is the historical context of this compound research?
A9: The earliest known research on this compound dates back to the late 19th century, with studies focusing on its synthesis and chemical derivatization [, , ]. Over time, the focus has expanded to explore its biological activities, including its antibiotic, antiparasitic, and antitumor properties [, ]. More recently, research has delved into understanding its interactions with biological targets like RyR2 and DNA [, ], as well as its role in the chemical ecology of certain bat species [].
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